molecular formula C20H23N5O2 B4186475 N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B4186475
M. Wt: 365.4 g/mol
InChI Key: XAMMPWCWBWFWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of triazole compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that it exerts its antifungal and antibacterial activities by inhibiting the synthesis of cell wall components and disrupting the membrane integrity of the microorganisms. It has also been proposed that it exhibits antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. Additionally, it has been found to exhibit cytotoxicity against various cancer cell lines, including MCF-7, HepG2, and A549.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has various advantages and limitations for lab experiments. One of the advantages is its high potency against various microorganisms and cancer cell lines, which makes it a promising candidate for the development of new drugs. Additionally, it exhibits low toxicity towards normal cells, which is an essential characteristic of an ideal drug candidate. However, one of the limitations is its limited solubility in water, which can hinder its use in aqueous-based experiments.

Future Directions

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has various potential future directions. One of the directions is the development of new drugs based on its structure. Additionally, it can be explored further for its potential as a fluorescent probe for the detection of metal ions. Furthermore, its mechanism of action can be studied further to gain a better understanding of its biological activities. Finally, its solubility can be improved through the synthesis of new derivatives, which can enhance its use in aqueous-based experiments.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been extensively studied for its potential as a drug candidate, fluorescent probe, and biological agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. Additionally, it has been explored for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24(2)17-11-9-15(10-12-17)13-21-20-22-19(16-7-5-4-6-8-16)23-25(20)18(26)14-27-3/h4-12H,13-14H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMMPWCWBWFWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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